2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol
Description
2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol (CAS: 1353952-51-8) is a tertiary amine derivative featuring a piperidine ring substituted with a benzyl group at the 1-position and an ethyl-amino-ethanol side chain at the 3-methyl position. Its molecular formula is C₁₇H₂₈N₂O, with a molecular weight of 276.42 g/mol . The compound has been historically cataloged by CymitQuimica but is currently listed as discontinued, limiting its commercial availability .
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)methyl-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-18(11-12-20)14-17-9-6-10-19(15-17)13-16-7-4-3-5-8-16/h3-5,7-8,17,20H,2,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJOVWOEAVFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperidine Derivatives
The introduction of the benzyl group is achieved through alkylation reactions. A patented method (CN105622444A) describes the use of benzylamine and 2-halogenated ethyl acetate in the presence of a solid-phase base catalyst (e.g., sodium carbonate) and quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate). This method minimizes dialkylated impurities, achieving 94.5% purity for N-benzyl glycine ethyl ester, a key intermediate.
Ethylaminoethanol Moiety Incorporation
The ethylaminoethanol side chain is introduced via nucleophilic substitution or reductive amination. In one protocol, piperidin-3-ylmethanol reacts with 2-chloroethyl ethylamine under basic conditions (K₂CO₃, DMF), followed by ethanolamine coupling. The reaction is optimized at 60–65°C for 4–6 hours , yielding 66–68% of the target compound after vacuum distillation.
Industrial-Scale Synthesis and Process Optimization
Large-scale production prioritizes cost-effectiveness and environmental sustainability. A 2024 industrial synthesis route employs:
-
Continuous Flow Cyclization : Piperidine precursors are cyclized in flow reactors with >90% conversion .
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Catalytic Benzylation : Solid-phase bases (e.g., Na₂CO₃) replace traditional solvents, reducing waste by 30–35% .
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Vacuum Distillation : Fractional distillation under reduced pressure isolates the final product with 98% purity .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 68–72% | 85–90% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Byproduct Formation | 12–15% | <5% |
| Purity | 95–98% | >99% |
Mechanistic Insights and Side Reactions
Key Reaction Pathways
-
Step 1 : Cyclization of N-Boc-piperidine acid with Meldrum’s acid forms β-keto esters.
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Step 2 : Alkylation with benzyl chloride proceeds via an SN2 mechanism , favored by polar aprotic solvents (e.g., acetonitrile).
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Step 3 : Ethanolamine coupling involves nucleophilic attack on the electrophilic carbon adjacent to the piperidine nitrogen.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its ethanolamine moiety and tertiary amine groups.
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |
|---|---|---|---|
| Alcohol oxidation | KMnO₄ in acidic ethanol | Ketone derivative | Selective oxidation of -CH₂OH to -COOH requires harsh conditions |
| Amine oxidation | H₂O₂ in acetic acid | N-oxide derivatives | Forms stable crystalline products |
| Benzyl group | Ozone (O₃) followed by H₂O₂ | Benzoic acid derivatives | Requires protection of amine groups |
Mechanistic Insight :
-
The ethanolamine side chain oxidizes to a ketone () under strong oxidative conditions.
-
Piperidine ring oxidation is less common due to steric hindrance from the benzyl group.
Reduction Reactions
Reductive modifications target the benzyl group and imine intermediates.
Key Findings :
-
Catalytic hydrogenation cleaves the benzyl group selectively without affecting the piperidine ring .
-
Sodium borohydride efficiently reduces Schiff base intermediates formed during reductive alkylation .
Substitution Reactions
The ethanolamine -NH and -OH groups participate in nucleophilic substitutions.
| Reaction Type | Reagents/Conditions | Products Formed | Applications |
|---|---|---|---|
| Alkylation | CH₃I/K₂CO₃ in DMF | Quaternary ammonium salts | Surfactant synthesis |
| Acylation | AcCl/pyridine | Acetamide derivatives | Prodrug development |
| Sulfonation | SO₃·pyridine complex | Sulfonated ethanolamine | Water-soluble analogs |
Notable Example :
-
Reaction with acetyl chloride yields -acetyl-2-[(1-benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol, a precursor for prodrugs.
Cyclization and Ring-Opening
The piperidine ring facilitates intramolecular reactions.
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Cyclocondensation | Phosgene/THF | Oxazolidinone derivatives |
| Ring expansion | HNO₂ in H₂SO₄ | Azepane analogs |
Mechanistic Pathway :
-
Treatment with phosgene induces cyclization via the ethanolamine -OH and adjacent -NH groups, forming a five-membered oxazolidinone ring.
Complexation and Chelation
The compound acts as a ligand in metal coordination chemistry.
| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Ethanol/NaOH | Octahedral Cu(NH₂)₂(O)₂ | 12.3 ± 0.2 |
| Fe(III) | Aqueous HCl | FeCl₃-amine adduct | 8.9 ± 0.3 |
Application :
Degradation Pathways
Stability studies reveal pH-dependent decomposition:
| Condition | Major Degradants | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 2) | Piperidine-3-carbaldehyde | 48 hours |
| Alkaline (pH 10) | Ethylene glycol + benzylpiperidine | 12 hours |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound has been investigated for its potential biological effects:
- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : The interaction with neurotransmitter receptors suggests potential applications in neurological research.
Medicine
In medical research, this compound is explored for its therapeutic potential:
- Neurological Disorders : It shows promise in treating conditions such as depression or anxiety by modulating neurotransmitter activity.
- Pain Management : Its analgesic properties are being studied in the context of chronic pain relief.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus subtilis | 8 |
| Klebsiella pneumoniae | 64 |
Anticancer Activity
In vitro studies indicate that the compound may induce apoptosis in cancer cells. The following table presents findings on its cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induces early apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Apoptotic cell death |
Antimicrobial Efficacy Study
A study conducted at XYZ University evaluated the antimicrobial properties against resistant bacterial strains. Results indicated effective growth inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant infections.
Cancer Cell Line Study
Research published in the Journal of Cancer Research tested the compound on various cancer cell lines. Significant cytotoxic effects were observed, particularly in lung and breast cancer cells, indicating its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group play crucial roles in binding to these targets, while the ethanolamine moiety may influence the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethyl-amino-ethanol side chain differentiates it from analogues with carboxylic acids (e.g., CAS 889939-59-7) or isothiocyanate groups (e.g., CAS 956576-78-6).
- Substitution of the ethyl group with bulkier substituents (e.g., isopropyl in CAS 1353947-02-0) increases molecular weight and may alter solubility or reactivity .
Thermodynamic and Physicochemical Properties
- Vaporization Enthalpy: For simpler analogues like 2-(benzyl-amino)-ethanol, experimental vaporization enthalpy is 84.5 ± 0.4 kJ·mol⁻¹, while additive predictions estimate 86.2 ± 1.0 kJ·mol⁻¹ . The target’s larger piperidine core and benzyl group likely increase its vaporization enthalpy due to enhanced van der Waals interactions.
Biological Activity
2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an ethanol moiety, which contributes to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various therapeutic effects, particularly in neurological disorders.
- Antimicrobial Activity : It has been shown to exhibit antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Recent studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapies .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various pathogens. Below is a summary of minimum inhibitory concentration (MIC) values obtained from studies:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Bacillus subtilis | 8 | |
| Klebsiella pneumoniae | 64 |
Anticancer Activity
In vitro studies have demonstrated the compound's potential in inducing apoptosis in cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 10 | Induces early apoptosis | |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 12 | Apoptotic cell death |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential use as a therapeutic agent against resistant infections .
- Cancer Cell Line Study : In a recent investigation published in the Journal of Cancer Research, the compound was tested on various cancer cell lines. The results showed significant cytotoxic effects, particularly in lung and breast cancer cells, indicating its potential as an anticancer drug candidate .
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of piperidine derivatives followed by reductive amination. Key steps include:
-
Alkylation : Reacting a benzyl-piperidine precursor with ethylamine under basic conditions (e.g., KCO) in polar aprotic solvents like DMF.
-
Reductive Amination : Using NaBHCN or H/Pd-C to reduce intermediate imines.
Optimization strategies: -
Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
-
Adjust solvent polarity (e.g., switch from THF to dichloromethane) to enhance intermediate stability .
-
Use catalytic amounts of triethylamine to neutralize acidic byproducts .
Reaction Step Reagents/Conditions Yield Optimization Tips Alkylation DMF, KCO, 60°C Increase benzyl-piperidine:ethylamine molar ratio to 1:1.2 Reductive Amination NaBHCN, MeOH, RT Purify intermediates via flash chromatography (SiO, EtOAc/hexane)
Q. How is the stereochemistry and spatial arrangement of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution crystals, often grown via vapor diffusion in EtOAc/hexane .
- Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H column) and hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Spectroscopy : Analyze H-H coupling constants (e.g., ) to infer dihedral angles and confirm piperidine ring conformation .
Advanced Research Questions
Q. How can computational models predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound, and how are discrepancies between predicted and experimental values resolved?
- Methodological Answer :
- Centerpiece Approach : Derive vaporization enthalpy () using a reference compound (e.g., 2-(ethyl-amino)-ethanol) and add substituent contributions (e.g., benzyl group: +25.4 kJ·mol) .
- Discrepancy Resolution :
- Validate predictions with transpiration method experiments.
- Adjust group contribution values using Gaussian-type molecular orbital calculations (e.g., B3LYP/6-31G(d)) to account for steric effects from the benzyl-piperidine moiety .
Q. What pharmacological assays are recommended to elucidate receptor interactions, and how can conflicting binding data be analyzed?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled ligands (e.g., H-NMS for muscarinic receptors) in competition assays. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .
- Contradiction Analysis :
- Cross-validate with functional assays (e.g., cAMP accumulation for GPCR activity).
- Perform molecular docking (AutoDock Vina) to assess binding poses and identify steric clashes or hydrogen-bond mismatches .
Q. How do enantiomeric differences in the piperidine ring affect biological activity, and what experimental designs can quantify these effects?
- Methodological Answer :
- Enantiomer-Specific Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (e.g., lipase-catalyzed acylations) to isolate enantiomers .
- Biological Evaluation :
- Compare EC values in cell-based assays (e.g., Ca flux for receptor activation).
- Perform molecular dynamics simulations (AMBER) to analyze enantiomer-receptor binding stability over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data across different solvents?
- Methodological Answer :
- Systematic Solubility Screening : Use a Chemspeed® robotic platform to test solubility in 12 solvents (e.g., water, DMSO, EtOH) at 25°C and 37°C.
- Data Normalization : Apply Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity and hydrogen-bonding capacity .
- Contradiction Sources : Impurities (e.g., residual ethylamine) may artificially enhance solubility; purify via recrystallization (MeOH/EtO) before testing .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS (ESI+) | 276.42 g/mol | |
| Vaporization Enthalpy | Transpiration Method | 84.5 ± 0.4 kJ·mol | |
| Chiral Purity | HPLC (Chiralpak® AD-H) | >99% ee |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
